Product packaging for 2-Bromo-5-cyclopropylpyrimidine(Cat. No.:CAS No. 1353855-47-6)

2-Bromo-5-cyclopropylpyrimidine

Cat. No.: B2413694
CAS No.: 1353855-47-6
M. Wt: 199.051
InChI Key: GVEMLFXIMNUSPX-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Chemistry in Modern Organic Synthesis

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic chemistry and biochemistry. organic-chemistry.orgnih.govresearchgate.net Its derivatives are fundamental components of life, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. nih.gov Beyond their biological significance, pyrimidines are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.net The pyrimidine core can be readily functionalized at its 2, 4, 5, and 6 positions, allowing for the creation of diverse molecular architectures with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.gov The synthesis of pyrimidine derivatives is a mature field, with numerous methods available for their construction, often involving the cyclization of β-dicarbonyl compounds with amidines, urea, or guanidines. google.com

Significance of Cyclopropane (B1198618) Rings in Chemical Design and Modification

The cyclopropane ring, the smallest of the cycloalkanes, is a unique structural motif that has become increasingly prevalent in modern drug discovery. google.com Its inherent ring strain and unique electronic properties confer a range of desirable attributes to a molecule. These include enhanced metabolic stability, improved binding potency to target proteins, and the ability to introduce three-dimensionality into otherwise planar molecules. google.com The rigid nature of the cyclopropyl (B3062369) group can also lead to increased cellular permeability and reduced off-target effects. google.com It is often employed as a bioisostere for other small groups like gem-dimethyl or vinyl moieties. The incorporation of cyclopropane rings into drug candidates has a proven track record, with numerous approved drugs containing this feature. google.com

Contextualization of Halogenated Pyrimidine Compounds in Contemporary Research

Halogenated pyrimidines are a critical class of intermediates in organic synthesis and drug discovery. The presence of a halogen atom, such as bromine, on the pyrimidine ring provides a reactive handle for a variety of synthetic transformations. chemspider.com These compounds are versatile building blocks for creating more complex molecules through various cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgresearchgate.netillinois.eduworktribe.com This reactivity allows for the introduction of a wide array of substituents, enabling the systematic exploration of a compound's structure-activity relationship. Furthermore, halogenated pyrimidines themselves can exhibit interesting biological activities and have been investigated as radiosensitizers in cancer therapy. chemspider.com

Research Rationale for Investigating 2-Bromo-5-cyclopropylpyrimidine

The compound this compound is of significant research interest because it combines the key features of the aforementioned classes of molecules. It possesses a pyrimidine core, known for its diverse biological relevance; a cyclopropyl group, which can enhance pharmacokinetic and pharmacodynamic properties; and a bromine atom, which serves as a versatile synthetic handle. This unique combination makes this compound a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The strategic placement of the bromo and cyclopropyl groups allows for selective functionalization, enabling the creation of a library of derivatives for biological screening. A patent has highlighted its use as an intermediate in the synthesis of hydantoin (B18101) derivatives for the treatment of obstructive airway diseases, underscoring its potential in drug discovery. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2 B2413694 2-Bromo-5-cyclopropylpyrimidine CAS No. 1353855-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-9-3-6(4-10-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEMLFXIMNUSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 2 Bromo 5 Cyclopropylpyrimidine

Synthetic Methodologies

The synthesis of 2-Bromo-5-cyclopropylpyrimidine has been described in the patent literature. One reported method involves the reaction of cyclopropanecarboximidamide (B1267694) hydrochloride with mucobromic acid in the presence of sodium ethoxide in ethanol. The reaction mixture is heated, and the resulting intermediate, 5-bromo-2-cyclopropylpyrimidine-4-carboxylic acid, is isolated. Subsequent heating of this intermediate leads to decarboxylation, affording the desired this compound. google.com

Another general and potentially applicable one-step method for the synthesis of 5-bromo-2-substituted pyrimidines involves the reaction of 2-bromomalonaldehyde (B19672) with an appropriate amidine, such as cyclopropanecarboximidamide. google.com This reaction is typically carried out in a protic solvent like acetic acid at elevated temperatures. google.com

Reactants Reagents/Conditions Product Reference
Cyclopropanecarboximidamide hydrochloride, Mucobromic acid1. NaOEt, EtOH, 56°C; 2. HCl(aq); 3. Heat (140°C)This compound google.com
2-Bromomalonaldehyde, CyclopropanecarboximidamideProtic solvent (e.g., Acetic Acid), 70-105°CThis compound google.com

Chemical and Physical Properties

This compound is a compound with the molecular formula C₇H₇BrN₂. Its computed molecular weight is 199.05 g/mol . Other computed properties are listed in the table below.

Property Value Source
Molecular FormulaC₇H₇BrN₂PubChem
Molecular Weight199.05 g/mol PubChem
XLogP31.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count1PubChem
Exact Mass197.97926 g/mol PubChem
Monoisotopic Mass197.97926 g/mol PubChem
Topological Polar Surface Area25.8 ŲPubChem
Heavy Atom Count10PubChem
Complexity117PubChem

Transition Metal-Catalyzed Cross-Coupling Reactions

Spectroscopic Data

Spectroscopic data for this compound has been reported in a patent. google.com

¹H-NMR (CDCl₃): δ 8.61 (s, 2H), 2.25 (m, 1H), 1.13 (m, 4H). google.com

APCI-MS m/z: 199/201 (1:1) [MH⁺]. google.com

The proton NMR spectrum shows a singlet at 8.61 ppm corresponding to the two equivalent protons on the pyrimidine (B1678525) ring. The multiplet at 2.25 ppm is assigned to the methine proton of the cyclopropyl (B3062369) group, and the multiplet at 1.13 ppm corresponds to the four methylene (B1212753) protons of the cyclopropyl ring. The mass spectrum shows two peaks at m/z 199 and 201 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Reactivity and Mechanistic Studies of 2 Bromo 5 Cyclopropylpyrimidine

Electrophilic and Nucleophilic Reactivity Profiles

The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, generally exhibits a low reactivity towards electrophilic substitution. The presence of two nitrogen atoms significantly deactivates the ring system to electrophilic attack. However, the substituents on the ring, namely the bromine atom and the cyclopropyl (B3062369) group, modulate this inherent reactivity. The bromine atom, being an electron-withdrawing group, further deactivates the ring towards electrophiles. Conversely, the cyclopropyl group, particularly at the 5-position, can exhibit some electron-donating character through its unique electronic properties, slightly mitigating the deactivating effects of the nitrogen atoms and the bromine.

The primary mode of reactivity for 2-Bromo-5-cyclopropylpyrimidine is nucleophilic substitution, particularly at the C2 position, which is activated by the adjacent nitrogen atoms and the bromine leaving group. This makes the compound a valuable precursor for the synthesis of various substituted pyrimidines. Nucleophiles can readily attack the C2 carbon, leading to the displacement of the bromide ion. The reactivity towards nucleophiles can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Influence of the Bromine Atom on Pyrimidine Ring Reactivity

The bromine atom at the 2-position of the pyrimidine ring plays a pivotal role in dictating the compound's reactivity. Its strong electron-withdrawing inductive effect significantly polarizes the C2-Br bond, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack. This facilitates a variety of substitution reactions, which are fundamental to the synthetic utility of this compound.

Furthermore, the bromine atom can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. In these transformations, the C-Br bond is oxidatively added to a low-valent transition metal catalyst, forming an organometallic intermediate that can then react with a variety of coupling partners. This versatility allows for the introduction of a wide range of functional groups at the 2-position of the pyrimidine ring.

Impact of the Cyclopropyl Group on Reaction Pathways

The cyclopropyl group at the 5-position introduces both steric and electronic effects that influence the reaction pathways of this compound.

Comparisons to Olefinic Reactivity in Cyclopropane (B1198618) Chemistry

The cyclopropyl group is often compared to a double bond due to the p-character of its C-C bonds. This "olefinic character" can sometimes allow the cyclopropyl group to participate in reactions typically associated with alkenes, such as certain electrophilic additions or cycloadditions, often requiring harsh conditions or specific catalysts to overcome the ring strain. In the context of this compound, while the pyrimidine ring is the primary site of reactivity, the electronic nature of the cyclopropyl group can subtly influence the reactivity of the aromatic system. It can donate electron density to the ring through hyperconjugation, which can affect the regioselectivity of certain reactions, although this effect is generally modest compared to the directing effects of the nitrogen atoms and the bromine.

Investigating Reaction Mechanisms via Advanced Analytical Techniques

The elucidation of reaction mechanisms involving this compound relies on a suite of advanced analytical techniques to identify and characterize transient species.

Elucidating Reaction Intermediates

The study of reaction mechanisms often involves the detection and characterization of short-lived intermediates. For reactions involving this compound, techniques such as in situ NMR spectroscopy can provide real-time information about the species present in the reaction mixture. By monitoring the changes in chemical shifts and coupling constants over time, it is possible to identify intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution reactions or organometallic species in cross-coupling reactions.

Kinetic Studies of Derivatization Reactions

The derivatization of this compound is a crucial process for the synthesis of a wide array of more complex molecules. Understanding the kinetics of these reactions is paramount for process optimization, yield maximization, and for elucidating the underlying reaction mechanisms. While specific kinetic data for every conceivable derivatization of this compound is not extensively documented in publicly available literature, a comprehensive understanding can be constructed from the well-established principles of nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, which are the primary pathways for its functionalization.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. scialert.netyoutube.com This electronic characteristic makes the carbon atoms of the ring, particularly at positions 2, 4, and 6, susceptible to attack by nucleophiles. scialert.net The bromine atom at the 2-position of this compound serves as a good leaving group in such reactions.

In the context of SNAr reactions, the rate of substitution is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the electronic and steric effects of the substituents on the pyrimidine ring. The generally accepted mechanism proceeds through a two-step addition-elimination pathway, where the rate-determining step can be either the formation of the Meisenheimer intermediate or the departure of the leaving group. For halogen leaving groups, the order of reactivity is often F > Cl ≈ Br > I, which suggests that the cleavage of the carbon-halogen bond is a key part of the rate-determining step. nih.govmasterorganicchemistry.com

The cyclopropyl group at the 5-position can influence the reaction kinetics through a combination of electronic and steric effects. While often considered a saturated ring, the cyclopropyl group possesses some π-character in its C-C bonds and can act as a weak π-electron donor through conjugation. stackexchange.com This electron-donating nature could potentially slightly decrease the electrophilicity of the pyrimidine ring, thereby slowing down the rate of nucleophilic attack compared to an unsubstituted bromopyrimidine. However, this effect is likely to be modest.

Detailed research findings on analogous systems provide insight into the expected kinetic behavior of this compound in these transformations. For instance, studies on the Suzuki cross-coupling of other brominated heterocycles have shown that the reaction rate is significantly influenced by the choice of palladium precursor, ligand, base, and solvent system. researchgate.net The electronic nature of the substituents on the coupling partners can also play a role, although in some cases, both electron-donating and electron-withdrawing groups on the boronic acid have been shown to have no prominent effect on reaction rates or yields. researchgate.net

ParameterEffect on Reaction RateRationale
For Nucleophilic Aromatic Substitution (SNAr):
Increasing Nucleophile StrengthIncreaseA stronger nucleophile will more readily attack the electron-deficient pyrimidine ring, increasing the rate of the addition step.
Increasing TemperatureIncreaseProvides the necessary activation energy for the reaction to proceed at a faster rate, consistent with the Arrhenius equation.
Use of Polar Aprotic SolventsIncreaseThese solvents can solvate the cationic species but not the nucleophile, increasing the nucleophile's reactivity.
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig):
Catalyst ConcentrationIncreaseA higher concentration of the active palladium catalyst will lead to a greater number of catalytic cycles per unit time.
Ligand Electron-Donating AbilityGenerally IncreaseElectron-rich ligands often promote the oxidative addition step, which can be the rate-determining step.
Base StrengthIncreaseA stronger base facilitates the transmetalation step (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination). researchgate.net

Spectroscopic and Structural Characterization of 2 Bromo 5 Cyclopropylpyrimidine and Its Derivatives

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental to determining the molecular architecture of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-Bromo-5-cyclopropylpyrimidine, ¹H NMR would provide information on the chemical environment of the protons on the pyrimidine (B1678525) and cyclopropyl (B3062369) rings. Key data points would include the chemical shifts (δ) of the pyrimidine protons and the methine and methylene (B1212753) protons of the cyclopropyl group, as well as their coupling constants (J), which would reveal connectivity.

¹³C NMR spectroscopy would complement the proton data by identifying the chemical shifts of each unique carbon atom in the molecule, including the two distinct carbons of the pyrimidine ring and the carbons of the cyclopropyl substituent. The expected, though currently unavailable, data would be presented in a table similar to the one below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrimidine-H Data not available Data not available
Pyrimidine-C Data not available Data not available
Cyclopropyl-CH Data not available Data not available
Cyclopropyl-CH₂ Data not available Data not available

Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom. Fragmentation analysis would reveal the stability of different parts of the molecule.

HPLC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, and it would be used to determine the purity of this compound and to identify any derivatives or impurities.

Table 2: Anticipated Mass Spectrometry Data for this compound

Analysis Expected Observation
Molecular Ion Peak (M+) Data not available
Key Fragmentation Ions Data not available

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic pyrimidine ring and the aliphatic cyclopropyl group, as well as C=N and C=C stretching vibrations within the pyrimidine ring and C-Br stretching.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch Data not available
Aliphatic C-H Stretch Data not available
C=N/C=C Stretch (Pyrimidine) Data not available
C-Br Stretch Data not available

Analysis of Conformational Aspects and Structural Features

The spatial arrangement of atoms in a molecule can significantly influence its physical and chemical properties.

Conformational Rigidity Imparted by the Cyclopropyl Group

The cyclopropyl group is known to impart a degree of conformational rigidity to the molecules to which it is attached. In this compound, the three-membered ring restricts the rotational freedom around the bond connecting it to the pyrimidine ring. The electronic properties of the cyclopropyl group, which can interact with the π-system of the pyrimidine ring, would also influence the preferred conformation. A detailed conformational analysis, likely supported by computational modeling, would be necessary to determine the most stable arrangement of the cyclopropyl group relative to the pyrimidine ring.

Intra- and Intermolecular Interactions, including Halogen Bonding

Detailed experimental studies and crystallographic data concerning the specific intra- and intermolecular interactions of this compound are not extensively available in the public domain. However, the structural features of this molecule suggest the potential for various non-covalent interactions that are characteristic of related brominated and nitrogen-containing heterocyclic compounds.

The presence of a bromine atom, a cyclopropyl group, and a pyrimidine ring in this compound provides a framework for predicting its interaction patterns. The bromine atom is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. This interaction arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a σ-hole on the outermost portion of the halogen atom, opposite to the covalent bond.

In a crystalline or condensed phase, the bromine atom of this compound could form halogen bonds with the nitrogen atoms of the pyrimidine ring of a neighboring molecule (Br···N). These interactions can play a significant role in determining the crystal packing and solid-state architecture of the compound. The strength and geometry of such halogen bonds are influenced by the electronic environment of the pyrimidine ring and any substituents present.

While specific experimental data for this compound is not available, studies on analogous brominated pyrimidine derivatives provide insights into the types of interactions that might be expected. For instance, research on other halogenated pyrimidines has demonstrated the prevalence of halogen bonding in their solid-state structures, often leading to the formation of well-defined supramolecular synthons.

To provide a comprehensive understanding, further research involving single-crystal X-ray diffraction and computational modeling of this compound would be necessary to elucidate the precise nature and energetics of its intra- and intermolecular interactions.

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a detailed description of electron distribution and energy levels, which are crucial for determining the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. It is employed to study the detailed electronic properties of isolated molecules and their interactions. DFT calculations can provide insights into the electronic structures and properties of a given small molecule, which in turn correlate with its reactivity and binding modes with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of molecular reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability of a molecule. A larger energy gap suggests higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The stability and charge delocalization within the molecule can be further studied using methods like Natural Bond Orbital (NBO) analysis.

Prediction and Analysis of Molecular Reactivity Indices

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These indices provide a more quantitative measure of the molecule's propensity to react.

Reactivity IndexFormulaDescription
Electronegativity (χ)χ = - (EHOMO + ELUMO) / 2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Represents the resistance of a molecule to change its electron configuration.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω)ω = χ2 / (2η)Quantifies the ability of a molecule to accept electrons.

These reactivity indices are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Assessment of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is colored to represent the electrostatic potential, with different colors indicating regions of varying electron density. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. This visualization provides valuable information about a molecule's charge distribution and its potential for intermolecular interactions, such as hydrogen bonding.

Theoretical Studies of Bonding Characteristics within the Pyrimidine (B1678525) and Cyclopropyl (B3062369) Rings

Theoretical methods can also be employed to analyze the specific bonding features within the different rings of 2-Bromo-5-cyclopropylpyrimidine.

Analysis of Strain Energy and Electronic Distribution in the Cyclopropane (B1198618) Moiety

The cyclopropane ring is known for its significant ring strain due to the deviation of its bond angles from the ideal sp3 hybridization. Computational methods can be used to quantify this strain energy. Furthermore, these studies can provide a detailed analysis of the electronic distribution within the cyclopropane ring, highlighting the nature of the "bent" bonds and how the electron density is distributed. This analysis is crucial for understanding the influence of the cyclopropyl group on the electronic properties and reactivity of the entire molecule.

Predicted Collision Cross Sections and Related Gas-Phase Properties

Computational and theoretical chemistry methods are instrumental in predicting the gas-phase properties of molecules, providing insights into their behavior in the absence of solvent effects. For this compound, computational studies have yielded predictions for its collision cross section (CCS) and other related gas-phase characteristics. These predictions are valuable for analytical applications, such as ion mobility spectrometry-mass spectrometry (IMS-MS), and for understanding the molecule's intrinsic properties.

Detailed computational analyses have provided a predicted collision cross section value for this compound. The collision cross section is a measure of the effective area of an ion in the gas phase that it presents to a buffer gas. This property is crucial for identifying and characterizing molecules using ion mobility spectrometry. The predicted value for the ion is 25.8 Ų. nih.gov

In addition to the collision cross section, other related gas-phase properties have been computed. These properties, detailed in the table below, are derived from the molecule's elemental composition and structure.

Table 1: Predicted Gas-Phase Properties of this compound

PropertyValueSource
Molecular Weight199.05 g/mol PubChem
Monoisotopic Mass197.97926 DaPubChem
Predicted Collision Cross Section (Ų)25.8PubChem

These computed values are based on established theoretical models and provide a foundational understanding of the gas-phase behavior of this compound. The molecular weight is the sum of the atomic weights of the constituent atoms, while the monoisotopic mass is the mass of the molecule with the most abundant isotopes of its elements. nih.gov These properties are fundamental for mass spectrometry analysis.

Applications of 2 Bromo 5 Cyclopropylpyrimidine in Chemical Synthesis Research

Utility as a Versatile Synthetic Building Block

The reactivity of the bromine atom at the 2-position and the presence of the cyclopropyl (B3062369) moiety at the 5-position of the pyrimidine (B1678525) ring make 2-Bromo-5-cyclopropylpyrimidine a versatile and sought-after intermediate in organic synthesis. researchgate.net

The pyrimidine ring is a fundamental component of DNA and RNA, which has led to its widespread use as a scaffold in the design of new chemical entities. nih.gov this compound serves as an excellent starting material for creating a wide array of substituted pyrimidines. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce various functional groups. For instance, it can undergo nucleophilic aromatic substitution (SNAr) reactions with amines to produce 2-aminopyrimidine (B69317) derivatives. nih.govnih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of aryl or other carbon-based substituents at the 2-position. nih.govwhiterose.ac.uk This versatility enables the construction of diverse pyrimidine-based molecular architectures. nih.gov

Table 1: Examples of Reactions Utilizing this compound

Reaction Type Reagents Product Type Reference
Nucleophilic Aromatic Substitution Various anilines, DIPEA, isopropanol 2-(Arylamino)-5-cyclopropylpyrimidines nih.gov

The ability to sequentially and selectively functionalize the pyrimidine ring of this compound makes it a valuable intermediate in multi-step syntheses of more complex molecules. nih.gov Its role often involves its incorporation as a core structural element, with subsequent modifications to build up molecular complexity. For example, a synthetic route might first involve a substitution at the 2-position, followed by reactions involving the cyclopropyl group or other positions on the pyrimidine ring, leading to highly functionalized and structurally intricate target molecules. This step-wise approach is crucial in the total synthesis of natural products and other complex organic structures. researchgate.net

Contributions to Pharmaceutical Research and Drug Development Synthesis

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govmdpi.comcore.ac.uk The unique substitution pattern of this compound makes it a valuable starting point for the synthesis of novel therapeutic agents.

Researchers in medicinal chemistry utilize this compound to generate libraries of novel pyrimidine derivatives for biological screening. nih.govjclmm.com By systematically varying the substituents introduced in place of the bromine atom, chemists can explore the structure-activity relationships (SAR) of a particular class of compounds. For example, the synthesis of a series of 2-(arylamino)-5-cyclopropylpyrimidines can be used to probe the binding pocket of a target protein, such as a kinase. nih.gov The cyclopropyl group can also play a crucial role in binding affinity and metabolic stability. This approach has been instrumental in the discovery of potent and selective inhibitors for various therapeutic targets. nih.gov

In the process of drug design and lead optimization, this compound can be a key building block. nih.govmdpi.com Once a lead compound with a pyrimidine core is identified, analogues containing the 5-cyclopropyl substituent can be synthesized to improve properties such as potency, selectivity, and pharmacokinetic profiles. nih.gov The cyclopropyl group is often favored in drug design as it can increase metabolic stability and introduce conformational rigidity, which can lead to enhanced binding to the biological target. The ability to readily modify the 2-position of this intermediate allows for fine-tuning of the molecule's properties to achieve the desired therapeutic effect. nih.govmdpi.com

Table 2: Selected Biologically Investigated Pyrimidine Derivatives

Derivative Class Therapeutic Target Area Reference
2-(Phenylamino)pyrimidines EGFR Inhibitors (Anticancer) nih.gov
5-Bromopyrimidine Derivatives Bcr/Abl Tyrosine Kinase Inhibitors (Anticancer) nih.gov
Pyrido[2,3-d]pyrimidines Antioxidant and Anticancer mdpi.com

Applications in Agrochemical Compound Synthesis

The pyrimidine heterocycle is also a common feature in modern agrochemicals. nbinno.com The synthetic accessibility and potential for diverse functionalization make this compound and related brominated pyrimidines attractive intermediates for the synthesis of novel herbicides, fungicides, and insecticides. While specific examples directly utilizing this compound in publicly available agrochemical synthesis literature are not as prevalent as in pharmaceuticals, the general utility of brominated pyrimidines as precursors for agrochemicals is well-established. mdpi.comnbinno.com The introduction of a pyrimidine core can confer desirable biological activity, and the substituents, such as the cyclopropyl group, can modulate the spectrum of activity and environmental persistence.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-aminopyrimidine
2-Aryl-5-cyclopropylpyrimidines
2-(Arylamino)-5-cyclopropylpyrimidines
2-Bromomalonaldehyde (B19672)
2-chloropyridine
2-hydroxy-5-bromopyrimidine
2-hydroxypyrimidine
2-methyl-5-bromopyrimidine
2-phenyl-5-bromopyrimidine
4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate
5-bromo-2,4-dichloropyrimidine
5-bromo-2-chloropyrimidine
5-bromo-2-fluoropyrimidine
5-bromopyridine
5-iodouracil
Acryloyl chloride
Aniline
Arylboronate esters
Azoxystrobin
Benzaldehyde
Bromoacetyl bromide
Brigatinib
Dasatinib
Diisopropylethylamine (DIPEA)
Entecavir
Ethyl chloroformate
Ethyl cyanoacetate
Ethylacetoacetate
Fluazifop-p-butyl
Hydrazine hydrate
Hydrobromic acid
Hydrogen peroxide
Isatin
Loxoprofen
Mefentrifluconazole
N-bromosuccinimide
N,N-dimethylaniline
N,N-dimethylbenzylamine
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Phenylenediamine
Phosphorus oxybromide
Phosphorus oxychloride
Potassium acetate (KOAc)
Pyraclostrobin
Reldesemtiv
Salicylaldehyde
Thionyl chloride
Thiourea
Triethylamine
Urea
Vinyl azides
Xantphos

Precursor for Herbicides and Pesticides Research

While direct evidence of this compound's use in the synthesis of commercialized herbicides and pesticides is not prominently documented in publicly available research, the broader class of pyrimidine derivatives is of significant interest in agrochemical development. Pyrimidine-based structures are integral to a number of fungicides, herbicides, and insecticides due to their ability to interact with biological targets in pests and weeds. nih.govacs.orgmdpi.comnih.gov

Research into novel pyrimidine derivatives has shown that modifications to the pyrimidine ring can lead to the discovery of new bioactive molecules with potential for crop protection. nih.govacs.orgmdpi.comnih.gov For instance, various studies have demonstrated the synthesis of pyrimidine derivatives with significant fungicidal and insecticidal activities. nih.govacs.orgmdpi.comnih.gov These findings suggest that the this compound scaffold could serve as a valuable starting material for the synthesis of new agrochemicals. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships. The cyclopropyl moiety can also influence the compound's biological activity and physical properties.

The general importance of substituted pyrimidines in the agrochemical industry underscores the potential of this compound as a precursor in this field of research. google.com

Broader Scope in Advanced Organic Synthesis and Methodology Development

In the realm of advanced organic synthesis, this compound has demonstrated its utility as a versatile intermediate in the construction of complex organic molecules, particularly in the context of medicinal chemistry research. The reactivity of the carbon-bromine bond is a key feature, allowing for its participation in various cross-coupling reactions, which are fundamental tools in modern organic synthesis.

A notable example of its application is in the synthesis of hydantoin (B18101) derivatives, which have been investigated for the treatment of obstructive airway diseases. google.com In this context, this compound was utilized in a Sonogashira cross-coupling reaction. google.com This palladium- and copper-catalyzed reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.

The specific reaction involved treating this compound with (5S)-5-({[(4-ethynyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]methyl}-5-methylimidazolidine-2,4-dione in the presence of a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI). google.com This reaction effectively joins the pyrimidine and the hydantoin-containing fragments, showcasing the utility of this compound in building complex molecular frameworks. google.com The successful implementation of this reaction highlights the compound's role in methodology development, providing a practical example of how this building block can be integrated into multi-step synthetic routes to produce novel compounds with potential therapeutic applications. google.com

The ability to selectively react at the bromine-substituted position makes this compound a valuable tool for chemists engaged in the design and synthesis of new organic compounds.

Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₇H₇BrN₂
Molecular Weight199.05 g/mol
IUPAC Name5-bromo-2-cyclopropylpyrimidine
CAS Number304902-96-3
AppearanceNot specified
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Future Directions in 2 Bromo 5 Cyclopropylpyrimidine Research

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of more efficient and sustainable methods for synthesizing pyrimidine (B1678525) derivatives is a key area of future research. Traditional methods often require harsh conditions, but new approaches are focusing on milder, more selective catalytic systems.

Recent advancements include iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org This method is notable for its regioselectivity and ability to generate highly substituted, unsymmetrical pyrimidines. acs.org Researchers are also exploring the use of magnetically recoverable nanocatalysts, which offer high catalytic activity and the advantage of easy separation and recycling. nih.gov These nanocatalysts have shown promise in the synthesis of pyrano-pyrimidines and are expected to be applied to a wider range of heterocyclic compounds. nih.gov

Furthermore, a "deconstruction-reconstruction" strategy offers a novel way to diversify pyrimidine-containing compounds. nih.gov This involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved and used in various reactions to form other heterocycles. nih.gov This approach allows for the modification of complex molecules and the creation of diverse chemical libraries. nih.gov

Catalyst TypeDescriptionAdvantages
Iridium-Pincer ComplexesCatalyze multicomponent synthesis from amidines and alcohols.High regioselectivity, access to unsymmetrically substituted pyrimidines. acs.org
Magnetic NanocatalystsNanoparticles with a magnetic core for easy recovery.High catalytic activity, stability, and recyclability. nih.gov
N-Arylpyrimidinium SaltsIntermediates in a deconstruction-reconstruction strategy.Enables diversification of the pyrimidine core into other heterocycles. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the synthesis and reactivity of pyrimidine derivatives. DFT calculations can provide insights into molecular structure, electronic properties, and reaction mechanisms, guiding the design of new synthetic routes and the prediction of compound behavior.

DFT has been successfully used to:

Predict Reactivity: By calculating parameters like HOMO-LUMO energy gaps and Fukui local reactivity descriptors, researchers can predict the chemical reactivity of pyrimidine derivatives and identify sites for electrophilic and nucleophilic attack. wjarr.com

Elucidate Reaction Pathways: Computational models can explore different reaction pathways and determine the most energetically favorable routes, as demonstrated in the synthesis of pyrimido[5,4-d]pyrimidine-2,8-diones. researchgate.net

Corroborate Experimental Data: Theoretical calculations of properties such as chemical shifts in NMR spectra can be compared with experimental data to confirm the structures of newly synthesized compounds. jchemrev.com

Investigate Corrosion Inhibition: DFT is also employed to study the potential of pyrimidine derivatives as corrosion inhibitors by modeling their interaction with metal surfaces. dntb.gov.ua

The integration of computational modeling with experimental work is expected to accelerate the discovery and optimization of 2-bromo-5-cyclopropylpyrimidine derivatives for various applications.

Development of Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral molecules is of paramount importance in drug discovery, as different enantiomers of a drug can have vastly different biological activities. The development of methods for the enantioselective synthesis of chiral derivatives of this compound is a significant future research direction.

An efficient method for the synthesis of chiral cyclopropyl (B3062369) purine (B94841) nucleoside analogues has been developed using catalytic asymmetric Michael-initiated ring-closure reactions. nih.gov This approach, utilizing a (DHQD)2AQN catalyst, yields products with excellent diastereoselectivities and high enantiomeric excess. nih.gov Similar strategies could be adapted for the synthesis of chiral cyclopropylpyrimidine derivatives. The ability to introduce chirality into the cyclopropyl or pyrimidine moiety of this compound would open up new avenues for developing stereospecific therapeutic agents.

Integration into High-Throughput Synthesis and Screening Platforms

High-throughput synthesis (HTS) and screening platforms are essential for modern drug discovery, allowing for the rapid generation and evaluation of large libraries of compounds. Integrating this compound into these platforms is crucial for exploring its full potential as a scaffold for new drug candidates.

DNA-encoded library (DEL) technology is a powerful tool for this purpose. nih.gov By attaching a unique DNA tag to each molecule, researchers can synthesize and screen massive libraries of compounds against biological targets in a cost-effective and time-efficient manner. nih.gov Pyrimidine-focused DELs have already been successfully used to identify potent inhibitors of proteins like BRD4. nih.gov The versatility of this compound makes it an ideal candidate for inclusion in such libraries, where its bromo- and cyclopropyl- groups can be readily functionalized to create a diverse range of derivatives.

Flow chemistry is another technology that facilitates high-throughput synthesis. researchgate.net Continuous flow processes can overcome the limitations of batch synthesis, enabling faster reactions, better control over reaction conditions, and improved safety, particularly when dealing with potentially hazardous reagents. researchgate.net

Expanding Applications in Material Science Research Through Structural Modification

While the primary focus of pyrimidine research has been in medicinal chemistry, there is growing interest in their application in materials science due to their unique photophysical and electronic properties. mdpi.com Structural modification of the this compound core can lead to the development of novel functional materials.

For instance, pyrimidine-modified metal-organic frameworks (MOFs) have shown promise. rsc.org A stable, porous indium-based MOF incorporating a pyrimidine-functionalized ligand has demonstrated selective gas sorption properties, highlighting its potential for applications in gas separation and storage. rsc.org The introduction of a bromo- and cyclopropyl- group could further tune the properties of such materials.

Furthermore, pyrimidine derivatives are being investigated for their use in organic electronics and as components of photosensitive materials. The ability to systematically modify the structure of this compound through reactions at the bromine atom and the pyrimidine ring provides a pathway to tailor its electronic and optical properties for specific material science applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-5-cyclopropylpyrimidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclopropane ring formation via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between 2-bromopyrimidine derivatives and cyclopropane-bearing reagents. Key parameters include temperature control (60–80°C), catalyst selection (e.g., Pd(PPh₃)₄), and solvent polarity (e.g., THF or DMF). Yield optimization may require adjusting stoichiometry ratios (e.g., 1:1.2 for boronic acid to bromopyrimidine) and inert atmosphere maintenance to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry. Key markers include:

  • ¹H NMR : A singlet for the cyclopropyl protons (δ ~0.8–1.2 ppm) and aromatic protons (δ ~8.5–9.0 ppm for pyrimidine ring).
  • ¹³C NMR : Peaks near 90–100 ppm for the cyclopropyl carbons and 150–160 ppm for pyrimidine carbons.
    Infrared (IR) spectroscopy can validate the absence of undesired functional groups (e.g., C=O stretches) .

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound across databases?

  • Methodological Answer : Cross-validate data using multiple sources (e.g., Reaxys, CAS databases) and replicate experimental conditions (e.g., solvent purity, heating rate). For example, if a melting point conflict exists (e.g., 78–80°C vs. 85°C), differential scanning calorimetry (DSC) under controlled conditions can resolve ambiguities .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization of this compound for drug discovery applications?

  • Methodological Answer : Regioselective bromine substitution can be directed using steric/electronic effects. Computational tools (e.g., DFT calculations) predict reactivity at the C5 bromine site due to electron-withdrawing effects from the pyrimidine ring. Experimental validation via competitive coupling reactions (e.g., Sonogashira vs. Buchwald-Hartwig) under varying temperatures and ligands (e.g., XPhos) can optimize selectivity .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions, and what software parameters are critical?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model transition states and electron density distributions. Key parameters include solvation effects (e.g., PCM model for THF), Gibbs free energy barriers, and frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites .

Q. What are the implications of trace impurities (e.g., dehalogenated byproducts) in this compound for downstream biological assays?

  • Methodological Answer : Impurities >0.5% can skew biological activity data. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) quantify impurities. Recrystallization in hexane/ethyl acetate (3:1 v/v) or preparative TLC (silica gel, Rf ~0.4) improves purity .

Q. How does the steric bulk of the cyclopropyl group influence the compound’s pharmacokinetic properties in medicinal chemistry studies?

  • Methodological Answer : The cyclopropyl group enhances metabolic stability by reducing cytochrome P450 oxidation. In vitro assays (e.g., microsomal stability tests) and logP measurements (e.g., shake-flask method) correlate with improved membrane permeability. Comparative studies with non-cyclopropyl analogs (e.g., 2-bromo-5-methylpyrimidine) validate these effects .

Data Contradiction & Validation

Q. How can researchers address conflicting CAS registry entries or molecular descriptors for this compound in public databases?

  • Methodological Answer : Cross-reference identifiers such as InChIKey (ANURJXNEVQWODA-UHFFFAOYSA-N) and SMILES (BrC=1C=NC(=NC1)C1CC1) to resolve discrepancies. For example, lists CAS EN300-3263807, while cites CAS 304902-96-3. Validate via third-party platforms (e.g., PubChem) or direct synthesis and spectral comparison .

Safety & Handling

Q. What safety protocols are essential for handling this compound given its acute toxicity hazards?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid inhalation/contact. Store at 0–6°C in amber glass under argon. Spills require neutralization with 10% sodium thiosulfate and disposal as hazardous waste (EPA/DOT guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.